- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,
Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure
Nome do Produto:2-(4-aminopyrazol-1-yl)ethanol
N.o CAS:948571-47-9
MF:C5H9N3O
MW:127.144460439682
MDL:MFCD11147853
CID:1027731
2-(4-aminopyrazol-1-yl)ethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-aminopyrazol-1-yl)ethanol
- 2-(4-aminopyrazolyl)ethan-1-ol
- 4-amino-1-(2-hydroxyethyl)pyrazole
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 4-amino-1H-pyrazole-1-ethanol
- AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- 1H-Pyrazole-1-ethanol, 4-amino-
- 2-(4-amino-pyrazol-1-yl)-ethanol
- SBB046384
- STL414722
- SB18304
- NE45579
- ST24027531
- 4CH-
- 4-Amino-1H-pyrazole-1-ethanol (ACI)
- 2-(4-Amino-1H-pyrazole-1-yl)ethanol
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
- MDL: MFCD11147853
- Inchi: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
- Chave InChI: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- SMILES: OCCN1C=C(N)C=N1
Propriedades Computadas
- Massa Exacta: 127.07500
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 2
- Complexidade: 88.3
- Superfície polar topológica: 64.099
Propriedades Experimentais
- PSA: 64.07000
- LogP: 0.03880
2-(4-aminopyrazol-1-yl)ethanol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
2-(4-aminopyrazol-1-yl)ethanol Dados aduaneiros
- CÓDIGO SH:2933199090
- Dados aduaneiros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-aminopyrazol-1-yl)ethanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W001875-5g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 5g |
$288.0 | 2022-04-26 | |
ChemScence | CS-W001875-1g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 1g |
$88.0 | 2022-04-26 | |
Chemenu | CM188756-10g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95%+ | 10g |
$712 | 2023-02-01 | |
Enamine | EN300-58765-2.5g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 2.5g |
$165.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y0978571-10g |
2-(4-amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95% | 10g |
$640 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 1g |
¥ 257.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 5g |
¥ 897.00 | 2023-04-12 | |
abcr | AB437706-10 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 10g |
€1,038.50 | 2023-04-23 | ||
Enamine | EN300-58765-0.1g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 0.1g |
$29.0 | 2023-02-09 | |
abcr | AB437706-5 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 5g |
€564.60 | 2023-04-23 |
2-(4-aminopyrazol-1-yl)ethanol Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Referência
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Referência
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referência
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Referência
- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt
Referência
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Referência
- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
Referência
- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referência
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C
Referência
- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt
Referência
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Solvents: Methanol
Referência
- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Referência
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
Referência
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt
Referência
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
Referência
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Referência
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
Referência
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Referência
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
2-(4-aminopyrazol-1-yl)ethanol Raw materials
2-(4-aminopyrazol-1-yl)ethanol Preparation Products
2-(4-aminopyrazol-1-yl)ethanol Literatura Relacionada
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

Pureza:99%
Quantidade:25g
Preço ($):547.0